

SHLP2 Gene: A Comprehensive Technical Guide on Localization and Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (**SHLP2**) is a recently identified mitochondrial-derived peptide (MDP) that has garnered significant interest within the scientific community. Encoded within the 16S ribosomal RNA region of the mitochondrial genome, **SHLP2** acts as a retrograde signaling molecule, influencing a variety of cellular processes.[1][2] This technical guide provides a detailed overview of the current understanding of **SHLP2** gene localization, its expression patterns in various tissues and disease states, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in basic science and drug development.

Gene and Peptide Characteristics

SHLP2 is one of six identified small humanin-like peptides, each ranging from 20 to 38 amino acids in length.[2][3] These peptides are translated from small open reading frames (sORFs) within the mitochondrial 16S rRNA gene (MT-RNR2).[3][4] While some SHLPs are exclusively mitochondrial in origin, **SHLP2** has been amplified from both mitochondrial and nuclear cDNA, suggesting potential nuclear copies of the gene.[5]

Table 1: **SHLP2** Gene and Peptide Information

Characteristic	Description
Official Name	Small humanin-like peptide 2
Aliases	SHLP2
Encoding Gene	Mitochondrial 16S ribosomal RNA (MT-RNR2)
Cellular Localization	Mitochondria (specifically mitochondrial complex 1)[6][7][8]
Amino Acid Sequence	MGVKFFTLSTREFPSVQRAVPLWTNS[3]
Amino Acid Length	26[3]

Tissue and Cellular Localization

SHLP2 exhibits a distinct tissue expression pattern, indicating a role in specific physiological processes. Studies in mice have detected **SHLP2** in several key metabolic and vital organs.

Table 2: **SHLP2** Expression in Mouse Tissues

Tissue	Expression Status
Liver	Detected[2]
Kidney	Detected[2]
Muscle	Detected[2]
Heart	Detected (SHLP1)[2]
Spleen	Detected (SHLP1, SHLP3)[2]
Brain	Detected (SHLP3)[2]
Prostate	Detected (SHLP4)[2]

Within the cell, **SHLP2** has been shown to localize to the mitochondria.[7][9] Specifically, it has been found to be associated with mitochondrial complex 1, where it physically interacts with subunits NDUFB1, NDUFB7, and NDUFB9.[7] This localization underscores its role in modulating mitochondrial function.

Expression Patterns in Health and Disease

The expression of **SHLP2** is not static and has been observed to change in various physiological and pathological conditions, most notably in the context of cancer and aging.

Prostate Cancer

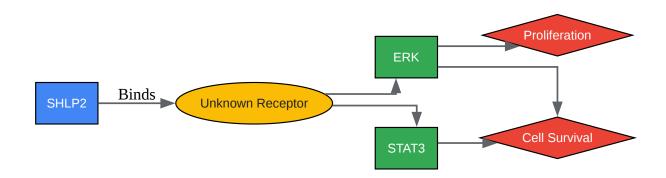
Circulating levels of **SHLP2** have emerged as a potential biomarker for prostate cancer risk, with significant racial disparities observed.[1][10] Studies have shown that mean **SHLP2** serum levels are significantly higher in white controls compared to Black controls.[1][10] Furthermore, white men with prostate cancer have significantly lower **SHLP2** levels compared to their healthy counterparts.[1][11] In contrast, no significant difference in **SHLP2** levels was observed between Black controls and Black men with prostate cancer.[1][10] A serum level of **SHLP2** greater than 350 pg/ml has been suggested to be strongly predictive of a negative prostate biopsy in both Black and white men.[1]

Aging and Metabolic Disorders

Similar to other mitochondrial-derived peptides like humanin, circulating levels of **SHLP2** have been found to decrease with age in mice.[3][5] This age-related decline may contribute to the mitochondrial dysfunction often associated with aging.[3] In the context of metabolic diseases, lower serum levels of **SHLP2** have been observed in diabetic and obese patients, suggesting a potential protective role in metabolic homeostasis.[12]

Neurodegenerative Diseases

SHLP2 has shown neuroprotective effects in preclinical models. It has been demonstrated to protect against amyloid-beta-induced toxicity in mouse primary cortical neurons and cultured retinal pigment epithelium cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease and age-related macular degeneration.[3][13] A naturally occurring genetic variant of **SHLP2** (K4R) has been associated with a reduced risk of Parkinson's disease.[14] [15]


Signaling Pathways and Molecular Function

SHLP2 exerts its biological effects through the activation of specific signaling pathways and by directly modulating mitochondrial function.

ERK and STAT3 Signaling

SHLP2 is a potent activator of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][5] Activation of these pathways is crucial for cell survival and proliferation.[2][3] Interestingly, while **SHLP2** activates both ERK and STAT3, the related peptide SHLP3 appears to only engage the ERK pathway, suggesting distinct mechanisms of action among the SHLP family.[3]

Click to download full resolution via product page

Caption: **SHLP2** signaling through an unknown receptor to activate ERK and STAT3 pathways.

CXCR7 Receptor Interaction

Recent studies have identified the chemokine receptor CXCR7 as a specific receptor for SHLP2.[11][12][16] The binding of SHLP2 to CXCR7 activates downstream signaling, including the recruitment of β -Arrestin and subsequent activation of the ERK1/2 pathway.[12][16] This interaction is implicated in the regulation of energy homeostasis.[12]

Click to download full resolution via product page

Caption: **SHLP2** binds to CXCR7, leading to β-Arrestin recruitment and ERK1/2 activation.

Mitochondrial Function

As a mitochondrial-derived peptide that localizes to complex I, **SHLP2** plays a direct role in regulating mitochondrial metabolism.[6][7] It has been shown to improve mitochondrial respiration, increase ATP levels, and reduce the production of reactive oxygen species (ROS). [1][3] These functions contribute to its cytoprotective and anti-apoptotic effects.[2][6]

Experimental Protocols

The study of **SHLP2** has employed a variety of molecular and cellular biology techniques. Below are summarized methodologies for key experiments cited in the literature.

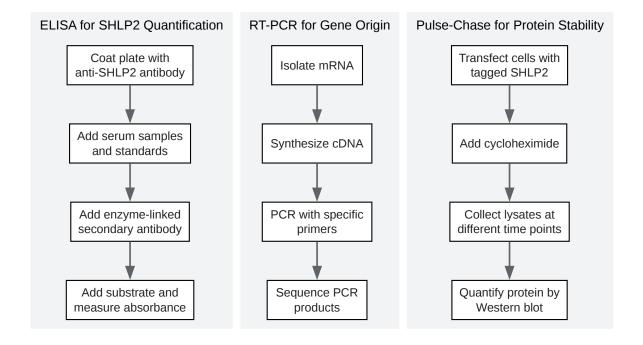
Quantification of SHLP2 Levels

Enzyme-Linked Immunosorbent Assay (ELISA):

- Objective: To measure the concentration of **SHLP2** in serum or plasma samples.
- · Methodology:
 - Serum samples are collected from subjects prior to any intervention (e.g., biopsy).[10]
 - A specific primary antibody against SHLP2 is coated onto the wells of a microplate.
 - Samples and standards are added to the wells, allowing SHLP2 to bind to the immobilized antibody.
 - A secondary, enzyme-linked antibody that also recognizes SHLP2 is added.
 - A substrate for the enzyme is added, resulting in a color change proportional to the amount of SHLP2 present.
 - The absorbance is read using a microplate reader, and the concentration of SHLP2 is determined by comparison to a standard curve.

Determination of Gene Origin

Reverse Transcription Polymerase Chain Reaction (RT-PCR):


- Objective: To determine whether the SHLP2 gene is transcribed from mitochondrial or nuclear DNA.
- Methodology:
 - Highly purified mRNA is isolated from cells of interest (e.g., human prostate cancer cells).
 - cDNA is synthesized from the mRNA using reverse transcriptase.
 - Specifically designed primers that can distinguish between mitochondrial and potential nuclear isoforms of SHLP2 are used to amplify the cDNA via PCR.[5]
 - The PCR products are then sequenced to confirm their origin.[5]

Investigation of Protein Stability

Pulse-Chase Experiment:

- Objective: To assess the stability of the **SHLP2** protein.
- Methodology:
 - Cells (e.g., HEK293) are transfected to express a tagged version of SHLP2 (e.g., EGFP-tagged).[8]
 - After a period of expression, the protein synthesis inhibitor cycloheximide is added to the cell culture.[8][14]
 - Cell lysates are collected at various time points after the addition of cycloheximide.
 - The amount of SHLP2 protein remaining at each time point is quantified by Western blotting, allowing for the determination of its half-life.[8]

Click to download full resolution via product page

Caption: Workflow for key experimental protocols used in **SHLP2** research.

Conclusion and Future Directions

SHLP2 is a multifaceted mitochondrial-derived peptide with significant implications for cellular health, aging, and disease. Its distinct expression patterns and involvement in critical signaling pathways make it a compelling target for further investigation and potential therapeutic development. Future research should focus on elucidating the full spectrum of its receptor interactions, further defining its role in various pathologies, and exploring the therapeutic potential of **SHLP2** analogues. A deeper understanding of **SHLP2** biology will undoubtedly open new avenues for the treatment of a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Low circulating levels of the mitochondrial-peptide hormone SHLP2: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small humanin-like peptide Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Low circulating levels of the mitochondrial-peptide hormone SHLP2: novel biomarker for prostate cancer risk PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-derived peptide SHLP2 regulates energy homeostasis through the activation of hypothalamic neurons PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A naturally occurring variant of SHLP2 is a protective factor in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. A naturally occurring variant of SHLP2 is a protective factor in Parkinson's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iscabiochemicals.com [iscabiochemicals.com]
- To cite this document: BenchChem. [SHLP2 Gene: A Comprehensive Technical Guide on Localization and Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610463#shlp2-gene-localization-and-expression-patterns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com